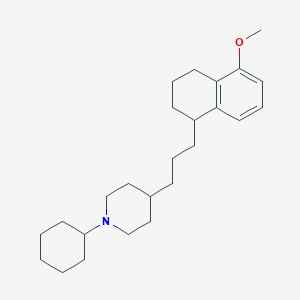
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
PB 28 can be synthesized through a series of chemical reactions involving cyclohexylpiperazine and other reagents. The synthetic route typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of cyclohexylpiperazine with a suitable reagent to form an intermediate compound.
Addition of the methoxy group: The intermediate is then reacted with a methoxy-containing compound to introduce the methoxy group.
Final product formation: The final step involves the reaction of the intermediate with a propyl-containing compound to form PB 28.
Analyse Chemischer Reaktionen
PB 28 undergoes various chemical reactions, including:
Oxidation: PB 28 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: PB 28 can participate in substitution reactions where one of its functional groups is replaced by another group
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PB 28 has a wide range of scientific research applications, including:
Wirkmechanismus
PB 28 exerts its effects primarily through its interaction with sigma-2 receptors. The compound binds to these receptors and modulates their activity, leading to various cellular responses. The sigma-2 receptors are involved in several cellular pathways, including calcium signaling and apoptosis . PB 28’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
PB 28 is unique in its high affinity for sigma-2 receptors compared to other similar compounds. Some similar compounds include:
PB 15: A phthalocyanine blue pigment with different chemical properties and applications.
PB 27: Another pigment with distinct chemical characteristics.
Compared to these compounds, PB 28 stands out due to its specific biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H39NO |
|---|---|
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine |
InChI |
InChI=1S/C25H39NO/c1-27-25-15-7-13-23-21(10-6-14-24(23)25)9-5-8-20-16-18-26(19-17-20)22-11-3-2-4-12-22/h7,13,15,20-22H,2-6,8-12,14,16-19H2,1H3 |
InChI-Schlüssel |
SWKIYRJZRRXZFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCCC2CCCC3CCN(CC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
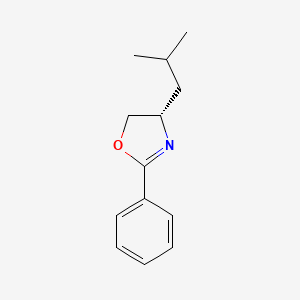
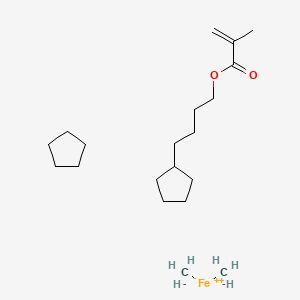
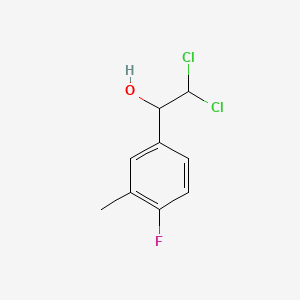
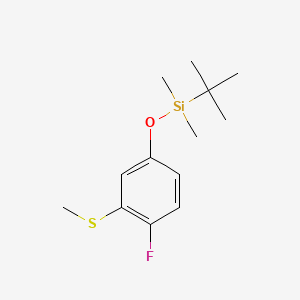
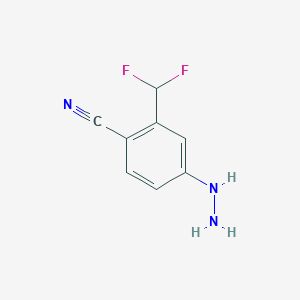

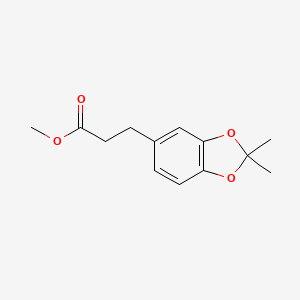
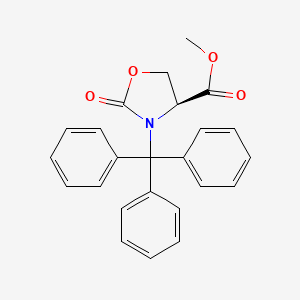
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
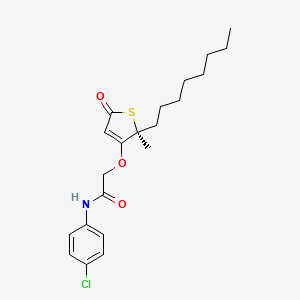
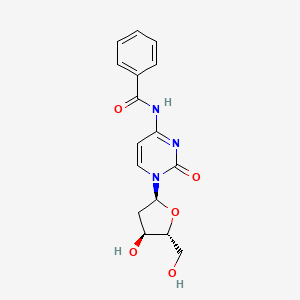
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
